N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide: is a complex organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a bipyridine moiety linked to a benzamide structure, which includes a fluorine and a methoxy group. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Mechanism of Action
Target of Action
The compound “N-([2,4’-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide” is a derivative of bipyridine . Bipyridines are known to form complexes with most transition metal ions . .
Mode of Action
Bipyridines, the parent compounds, are known to act as chelating ligands, forming complexes with transition metal ions . This interaction could potentially alter the function of these metal ions, leading to various downstream effects.
Biochemical Pathways
It’s worth noting that the coordination chemistry of bipyridines and their complexes has been extensively studied, and they have been found to play crucial roles in electron and energy transfer, supramolecular and materials chemistry, and catalysis .
Pharmacokinetics
The solubility of bipyridines in organic solvents and their slight solubility in water could potentially influence the bioavailability of this compound.
Result of Action
The ability of bipyridines to form complexes with transition metal ions could potentially alter the function of these ions, leading to various downstream effects .
Action Environment
The action environment of this compound could be influenced by various factors, including pH, temperature, and the presence of other substances. For instance, the anhydrate ↔ hydrate interconversion of 4,4′-bipyridine, a related compound, has been found to occur with hardly any hysteresis and fast transformation kinetics, with the critical relative humidity being at 35% at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide typically involves multi-step organic reactions. One common approach is the Negishi coupling reaction, which involves the coupling of 2-pyridyl zinc bromide with 2-bromopyridine derivatives . This reaction is often catalyzed by nickel or palladium catalysts and can be enhanced by microwave irradiation to increase yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridine moiety to its reduced form.
Substitution: The fluorine and methoxy groups on the benzamide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine or methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced bipyridine derivatives. Substitution reactions can result in the replacement of fluorine or methoxy groups with other functional groups.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide: has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials and catalysts for various industrial processes.
Comparison with Similar Compounds
N-([2,4’-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide: can be compared with other bipyridine derivatives:
2,2’-bipyridine: A simpler bipyridine compound used as a ligand in coordination chemistry.
4,4’-bipyridine: Another bipyridine isomer with applications in material science and catalysis.
N-([2,4’-bipyridin]-3-ylmethyl)-4-isopropoxybenzamide: A structurally similar compound with different substituents on the benzamide ring.
The uniqueness of N-([2,4’-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-25-18-3-2-15(11-16(18)20)19(24)23-12-13-4-9-22-17(10-13)14-5-7-21-8-6-14/h2-11H,12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOGAMSQSCOEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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